

# A Comparative Guide to Experimental and Computational Analyses of Dibenzylideneacetone

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## Compound of Interest

Compound Name: 1,5-Diphenylpenta-1,4-dien-3-one

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This guide provides a comprehensive cross-validation of experimental and computational data for dibenzylideneacetone (DBA), a versatile organic compound utilized in sunscreens and as a ligand in organometallic chemistry. By juxtaposing experimental findings with theoretical calculations, we aim to offer a deeper understanding of its structural and spectroscopic properties.

## Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative experimental data for dibenzylideneacetone and compare it with computational results obtained through Density Functional Theory (DFT) and other methods. This direct comparison highlights the accuracy of modern computational techniques in predicting molecular properties.

Table 1: UV-Vis Spectroscopy Data

The principal absorption peak for the most stable trans,trans isomer of dibenzylideneacetone is primarily due to a  $\pi \rightarrow \pi^*$  electronic transition within its extensive conjugated system.[1]

Parameter	Experimental Value (nm)	Computational Value (nm)	Method/Solvent
$\lambda_{\text{max}}$ (trans,trans)	330 - 350[1]	352[2]	TD-DFT/B3LYP/6-31G(d,p) in gas phase
$\lambda_{\text{max}}$ (trans,trans)	330[3]	368[2]	TD-DFT/B3LYP/6-31G(d,p) in gas phase
$\lambda_{\text{max}}$ (trans-cis)	233[3]	-	Experimental
$\lambda_{\text{max}}$ (cis-cis)	290[3]	-	Experimental

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of dibenzylideneacetone is characterized by several key absorption bands corresponding to its functional groups.[4] The carbonyl (C=O) stretching vibration is particularly sensitive to the molecule's conformation, often appearing as a triplet in nonpolar solvents, which is attributed to the coexistence of s-cis,cis, s-cis,trans, and nonplanar s-trans,trans conformers.[5]

Functional Group	Experimental Frequency (cm <sup>-1</sup> )	Computational Frequency (cm <sup>-1</sup> )	Vibrational Mode
Aromatic C-H	3000 - 3100[4][6]	-	Stretch
Carbonyl (C=O)	1650, 1655, 1676 (in CCl <sub>4</sub> )[5]	-	Stretch
Conjugated C=C	1600 - 1650[4]	-	Stretch
Aromatic C=C	~1600[4][6]	-	Stretch
Aromatic C-H	700 - 900[4]	-	Bend

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The symmetry of the trans,trans isomer of dibenzylideneacetone simplifies its <sup>1</sup>H and <sup>13</sup>C NMR spectra.

<sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Proton Assignment	Experimental Chemical Shift (ppm)	Multiplicity
C2-H, C4-H	7.09[7]	Doublet
meta-/para-Ar-H	7.35 - 7.48[7]	Multiplet
ortho-Ar-H	7.57 - 7.68[7]	Multiplet
C1-H, C5-H	7.75[7]	Doublet

<sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Carbon Assignment	Experimental Chemical Shift (ppm)[8]
C4, C4' aromatic	125.44
C2, C2', C6, C6' aromatic	128.42
C3, C3', C5, C5' aromatic	129.00
C2, C4	130.53
C1, C1' aromatic	134.82
C1, C5	143.34
C3 (C=O)	188.94

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of dibenzylideneacetone are crucial for reproducible research.

### Synthesis of Dibenzylideneacetone via Aldol Condensation

Dibenzylideneacetone is readily synthesized through a Claisen-Schmidt condensation, which is a type of crossed aldol condensation between benzaldehyde and acetone in the presence of a base catalyst.[9]

- Materials:
  - Benzaldehyde
  - Acetone
  - Sodium Hydroxide (NaOH)
  - Ethanol
  - Water
- Procedure:
  - Prepare a solution of sodium hydroxide in a mixture of water and ethanol.
  - In a separate flask, mix benzaldehyde and acetone.
  - Slowly add the benzaldehyde-acetone mixture to the sodium hydroxide solution with constant stirring.
  - A yellow precipitate of dibenzylideneacetone will form.
  - Continue stirring for a specified period to ensure the reaction goes to completion.
  - Collect the crude product by vacuum filtration and wash with cold water to remove any remaining sodium hydroxide.
  - The crude product can be purified by recrystallization from a suitable solvent, such as hot ethyl acetate or ethanol.[5]

### Characterization Methods

- Melting Point: The melting point of the purified product is determined and compared to the literature value (typically 110-112 °C) to assess its purity.
- UV-Vis Spectroscopy: A solution of dibenzylideneacetone in a suitable solvent (e.g., ethanol) is prepared, and its absorbance is measured over a range of wavelengths (e.g., 200-600 nm)

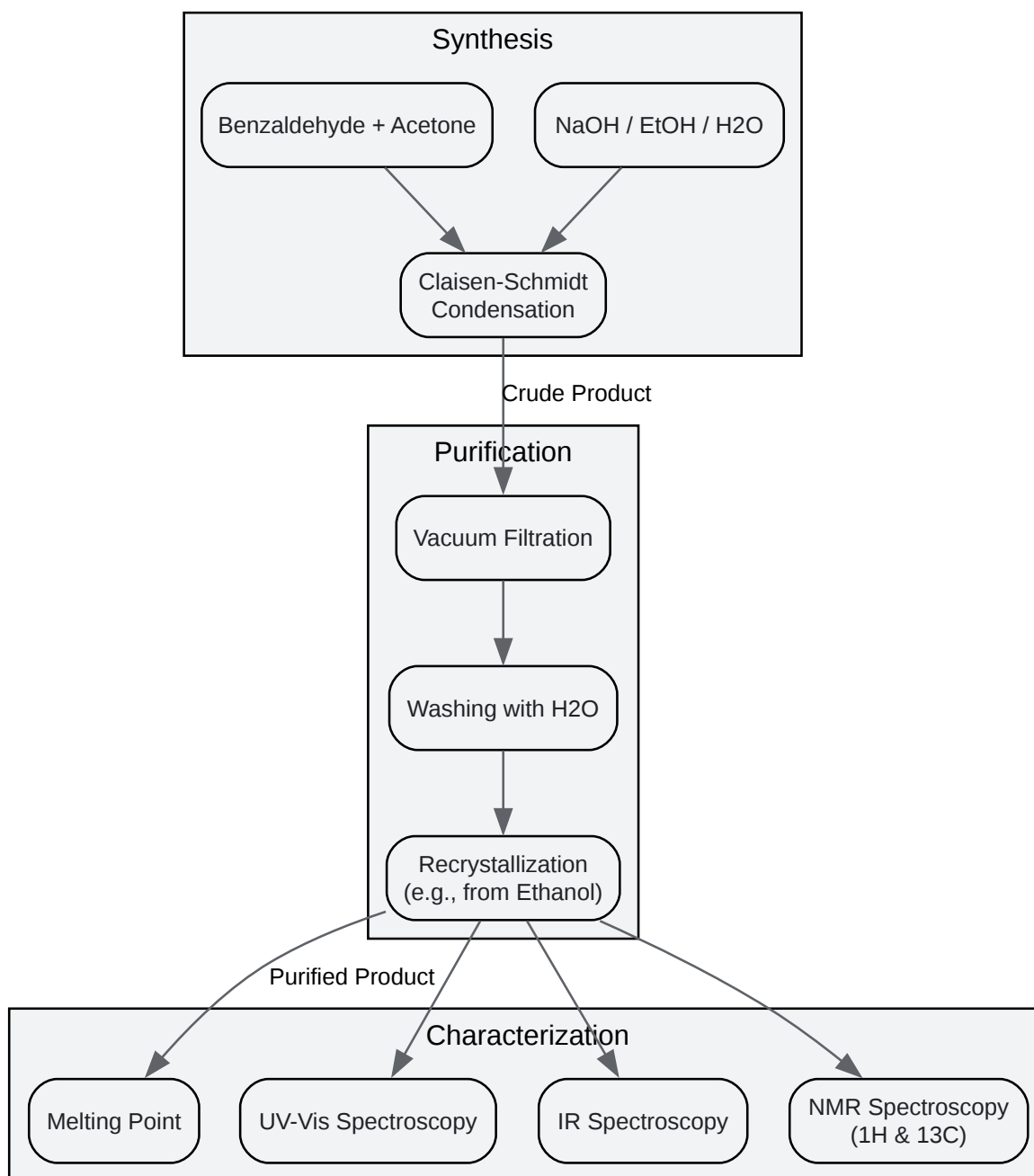
using a spectrophotometer to determine the  $\lambda_{\text{max}}$ .<sup>[1]</sup>

- Infrared (IR) Spectroscopy: An IR spectrum of the solid product (often as a KBr pellet) is recorded to identify the characteristic vibrational frequencies of its functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to confirm the structure and stereochemistry of the molecule.

## Visualizations

### Experimental Workflow for Dibenzylideneacetone Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of dibenzylideneacetone.

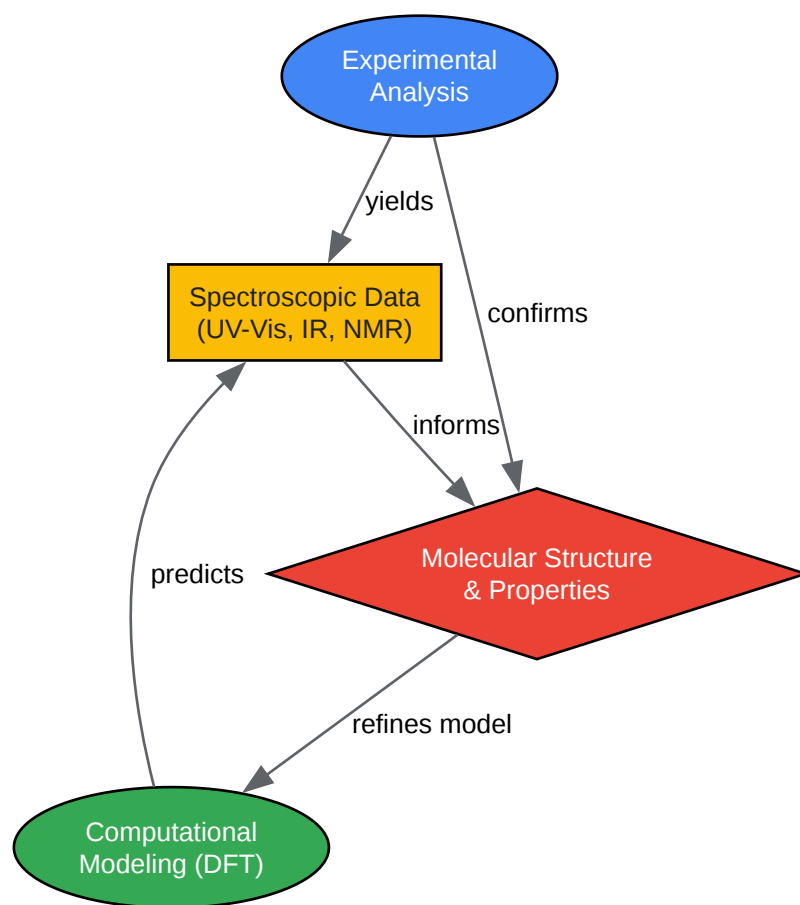


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A typical experimental workflow for dibenzylideneacetone.

### Cross-Validation of Experimental and Computational Results

This diagram illustrates the logical relationship in the cross-validation process, where experimental data and computational models inform and validate each other.



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Cross-validation of experimental and computational results.

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